molecular formula C16H20FNO2 B6637152 4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide

4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide

Cat. No.: B6637152
M. Wt: 277.33 g/mol
InChI Key: DIGKZKRMBMCEAA-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[221]heptanyl]-2-methylbenzamide is a synthetic organic compound characterized by its unique bicyclic structure and functional groups

Properties

IUPAC Name

4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-9-6-12(17)4-5-13(9)16(20)18-15-11-3-2-10(7-11)14(15)8-19/h4-6,10-11,14-15,19H,2-3,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGKZKRMBMCEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2C3CCC(C3)C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzoic acid and 3-(hydroxymethyl)-2-bicyclo[2.2.1]heptane.

    Amide Formation: The carboxylic acid group of 4-fluoro-2-methylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(hydroxymethyl)-2-bicyclo[2.2.1]heptane to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Automation: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN₃) to form an azide derivative.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaN₃ in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 4-fluoro-N-[3-(carboxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide.

    Reduction: 4-fluoro-N-[3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide.

    Substitution: 4-azido-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide.

Scientific Research Applications

4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: Used as a probe to study biochemical pathways and interactions due to its unique structural features.

    Materials Science: Explored for its potential in creating novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-benzamide: Lacks the methyl group on the benzene ring.

    4-chloro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide: Substitutes fluorine with chlorine.

    4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-ethylbenzamide: Replaces the methyl group with an ethyl group.

Uniqueness

4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide is unique due to its specific combination of a fluorine atom, a hydroxymethyl group, and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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